6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol
Overview
Description
The compound “6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The cyclopropylmethyl group is a chemical structure derived from cyclopropane . Cyclopropane is a three-membered ring with bond angles of 60°, which are highly strained .
Molecular Structure Analysis
The molecular structure of “6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol” is complex due to the presence of a pyrimidine ring and a cyclopropylmethyl group. The cyclopropyl group is highly strained due to its small ring size and unfavored bond angles .Scientific Research Applications
Synthesis and Structural Insights
- Synthesis and Characterization : A study detailed the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, offering insights into their crystalline structures and properties through single-crystal analysis and theoretical calculations. These derivatives exhibit significant stability and reactivity, which could be relevant for applications in material science and pharmaceuticals (Ali et al., 2021).
Applications in Drug Synthesis
- Intermediate for Anticancer Drugs : The synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate for the synthetic anticancer drug dasatinib, was explored, highlighting the potential use of related pyrimidine derivatives in the synthesis of significant medical treatments (Guo Lei-ming, 2012).
Biological Activities and Applications
- Antimicrobial Activity : Research into substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives showed significant antibacterial and antifungal activity, suggesting potential applications in developing new antimicrobial agents (Vijaya Laxmi et al., 2019).
- Growth Stimulant Activities : A series of novel 2-S-, 4-, 5-substituted and bicyclic 6-methylpyrimidine-4-ol derivatives demonstrated pronounced stimulating action on plant growth, indicating potential agricultural applications (Yengoyan et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-(cyclopropylmethyl)-2-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-10-8(4-7-2-3-7)5-9(12)11-6/h5,7H,2-4H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWLNHTWCONBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.